molecular formula C14H25NO4 B1592318 Ethyl-1-Boc-3-methylpiperidin-3-carboxylat CAS No. 278789-43-8

Ethyl-1-Boc-3-methylpiperidin-3-carboxylat

Katalognummer: B1592318
CAS-Nummer: 278789-43-8
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: MXJSGZQOVOWWST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is used in various chemical reactions and has several synonyms, including "1,3-Pipéridinedicarboxylate de 3-méthyle et de 1- (2-méthyl-2-propanyle)" .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is characterized by its molecular formula C12H21NO4 . The average mass of the molecule is 243.299 Da, and the monoisotopic mass is 243.147064 Da .


Physical and Chemical Properties Analysis

“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 307.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol, and the flash point is 139.7±25.9 °C . The compound has a molar refractivity of 62.4±0.3 cm3, and it has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Synthese von GABAA-Rezeptor-Agonisten

Diese Verbindung wird als Reaktant bei der Synthese von GABAA-Rezeptor-Agonisten verwendet. Dies sind Verbindungen, die an GABA-Rezeptoren im Gehirn binden und deren Aktivität verstärken können, was möglicherweise therapeutische Vorteile für Erkrankungen wie Angstzustände, Schlaflosigkeit und Epilepsie bietet .

Produktion von Piperidin-Derivaten

Es dient als Vorläufer für die Herstellung verschiedener Piperidin-Derivate. Piperidin ist ein vielseitiger Baustein in der organischen Chemie und wird bei der Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Verbindungen verwendet .

Entwicklung selektiver TACE-Inhibitoren

Forscher verwenden Ethyl-1-Boc-3-methylpiperidin-3-carboxylat bei der Entwicklung von selektiven TACE-Inhibitoren. TACE-Inhibitoren (TNF-alpha-konvertierendes Enzym) haben potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis .

Erstellung von HDL-erhöhenden Mitteln

Diese Verbindung ist an der Herstellung von HDL-erhöhenden Mitteln beteiligt. Lipoprotein hoher Dichte (HDL) ist als „gutes“ Cholesterin bekannt, und Mittel, die seinen Spiegel erhöhen können, sind bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil .

Synthese von α-Sulfonylhydroxamsäurederivaten

Es ist auch ein Reagenz zur Synthese von α-Sulfonylhydroxamsäurederivaten. Diese Derivate werden auf ihre Rolle als Matrixmetalloproteinase (MMP)-Inhibitoren untersucht, die Auswirkungen auf die Krebstherapie und andere Erkrankungen haben, die mit dem Gewebeumbau zusammenhängen .

Synthese von Chemikalien der Iboga-Alkaloid-Familie

Schließlich wird this compound zur Synthese von Chemikalien innerhalb der Iboga-Alkaloid-Familie verwendet. Diese Alkaloide sind aufgrund ihrer psychoaktiven Eigenschaften und ihres potenziellen Einsatzes bei der Behandlung von Suchtkrankheiten von Interesse .

Eigenschaften

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJSGZQOVOWWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608952
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278789-43-8
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (5 mL) solution of 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate (1 g, 3.89 mmol) was added dropwise to a THF (15 mL) solution of lithium diisopropylamide (5.83 mmol) in a nitrogen atmosphere at −78 degrees over 5 minutes. The mixture was raised to room temperature, and stirred for 50 minutes. The temperature of the reaction mixture was lowered to −78 degrees again, and methyl iodide (1.21 mL, 19.43 mmol) was added dropwise at −78 degrees over 5 minutes. The reaction mixture was then raised to room temperature, and stirred for 5 hours. After being added to a saturated ammonium chloride aqueous solution, the reaction mixture was stirred for a while, and extracted with diethyl ether. The organic layer was collected, washed once with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was then purified using silica gel column chromatography to obtain the target (698 mg, 66%).
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5.83 mmol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of MeI (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium bis(trimethylsilyl)amide (1200 ml, 0.5M in toluene, 0.6 mol) was added to a 3-necked 3-l flask equipped with an overhead stirrer, followed by tetrahydrofuran (90 ml) and the solution was cooled to −78° C. Ethyl N-(t-butyloxycarbonyl)nipecotate (100 g, 0.39 mol) in tetrahydrofuran (90 ml) was added dropwise and the resulting solution allowed to age for 15 minutes. Iodomethane (37.4 ml, 85.2 g, 0.6 mol) was added dropwise to the stirred solution keeping the temperature below −70° C. The resulting mixture was stirred at room temperature overnight and was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water and the organic layer was washed with brine, dried (sodium sulphate) and evaporated to give a yellow oil. This was purified on a plug of silica using dichloromethane as eluant to afford the product (94 g, 90%) as a pale yellow oil.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of Mel (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.